molecular formula C49H58FN9O7S B12301030 N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

カタログ番号: B12301030
分子量: 936.1 g/mol
InChIキー: IVARZBJJMMUJHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex molecule featuring a pyridazine core substituted with a 3-amino group and a 2-hydroxyphenyl moiety, linked via a piperazine-methylphenoxyethoxy chain to a 4-(4-methyl-1,3-thiazol-5-yl)phenyl group. The molecule further incorporates a 4-hydroxypyrrolidine-2-carboxamide scaffold modified with a 1-fluorocyclopropanecarbonyl group and a 3,3-dimethylbutanoyl side chain.

特性

分子式

C49H58FN9O7S

分子量

936.1 g/mol

IUPAC名

N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C49H58FN9O7S/c1-30-42(67-29-53-30)32-11-12-33(26-52-45(62)39-24-34(60)28-59(39)46(63)43(48(2,3)4)54-47(64)49(50)15-16-49)41(23-32)66-22-21-65-35-13-9-31(10-14-35)27-57-17-19-58(20-18-57)38-25-37(55-56-44(38)51)36-7-5-6-8-40(36)61/h5-14,23,25,29,34,39,43,60-61H,15-22,24,26-28H2,1-4H3,(H2,51,56)(H,52,62)(H,54,64)

InChIキー

IVARZBJJMMUJHI-UHFFFAOYSA-N

正規SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)CN6CCN(CC6)C7=CC(=NN=C7N)C8=CC=CC=C8O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.

化学反応の分析

科学研究への応用

N-[[2-[2-[4-[[4-[3-アミノ-6-(2-ヒドロキシフェニル)ピリダジン-4-イル]ピペラジン-1-イル]メチル]フェノキシ]エトキシ]-4-(4-メチル-1,3-チアゾール-5-イル)フェニル]メチル]-1-[2-[(1-フルオロシクロプロパンカルボニル)アミノ]-3,3-ジメチルブタノイル]-4-ヒドロキシピロリジン-2-カルボキサミドは、以下のような様々な科学研究に応用されています。

    化学: 有機合成や化学研究における試薬または中間体として使用されます。

    生物学: 酵素阻害や受容体結合などの潜在的な生物活性について研究されています。

    医学: 抗炎症作用、抗癌作用、抗菌作用など、潜在的な治療効果について調査されています。

    工業: 新素材、触媒、化学プロセスの開発に使用されます。

科学的研究の応用

Antineoplastic Activity

Research indicates that compounds with similar structural motifs to ACBI1 may exhibit antineoplastic properties. The presence of the pyridazine moiety has been associated with the inhibition of cancer cell proliferation. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that ACBI1 could be further evaluated for its potential as an anticancer agent .

Neuropathic Pain Management

The compound's structural characteristics align with known ligands for sigma receptors, which are implicated in the modulation of pain pathways. Preliminary studies on similar compounds have shown efficacy in alleviating neuropathic pain, indicating that ACBI1 may possess similar therapeutic benefits .

Inhibition of Protein Kinases

The thiazole and pyrrolidine components of ACBI1 suggest potential activity against specific protein kinases involved in tumor growth and metastasis. Compounds designed to target these kinases have shown promise in preclinical studies, highlighting a pathway for ACBI1's application in targeted cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to ACBI1:

StudyFindingsImplications
Study 1 (2020)Investigated pyridazine derivatives as inhibitors of RET kinaseIdentified lead compounds that showed high potency against RET kinase, suggesting similar potential for ACBI1 .
Study 2 (2022)Evaluated sigma receptor ligands for neuropathic pain reliefDemonstrated that certain ligands reduced pain responses, indicating ACBI1 could be effective in pain management .
Study 3 (2023)Assessed antitumor activity of thiazole-containing compoundsFound significant cytotoxicity against multiple cancer cell lines, supporting further exploration of ACBI1 as an anticancer agent .

Potential Mechanisms of Action

The mechanisms through which ACBI1 may exert its effects include:

  • Sigma Receptor Modulation: Interaction with sigma receptors could influence neurotransmitter release and pain perception.
  • Kinase Inhibition: By targeting specific kinases involved in cell signaling pathways, ACBI1 may disrupt processes essential for cancer cell survival and proliferation.

作用機序

N-[[2-[2-[4-[[4-[3-アミノ-6-(2-ヒドロキシフェニル)ピリダジン-4-イル]ピペラジン-1-イル]メチル]フェノキシ]エトキシ]-4-(4-メチル-1,3-チアゾール-5-イル)フェニル]メチル]-1-[2-[(1-フルオロシクロプロパンカルボニル)アミノ]-3,3-ジメチルブタノイル]-4-ヒドロキシピロリジン-2-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素、受容体、その他の生体分子に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な分子標的や経路は、特定の用途や使用状況によって異なります。

生物活性

The compound N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide is a complex organic molecule with potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

  • Pyridazine and Piperazine Rings : These heterocyclic structures are known for their pharmacological properties.
  • Thiazole Moiety : Associated with various biological activities, particularly in anticancer and antimicrobial applications.
  • Hydroxypyrrolidine : This structure may influence the compound's interaction with biological targets.

Chemical Formula

The chemical formula of the compound is C30H38N6O5SC_{30}H_{38}N_{6}O_{5}S.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and pyridazine moieties. For instance, a related thiazole derivative exhibited significant cytotoxicity against various cancer cell lines with an IC50 value of approximately 1.61 µg/mL . The presence of electron-donating groups, such as methyl substitutions on the phenyl ring, enhances this activity.

Case Study: Thiazole Derivatives

A study involving thiazole-integrated pyrrolidinone analogues revealed substantial anticancer effects, suggesting that structural modifications can lead to improved efficacy against tumor cells .

Antimicrobial Activity

Compounds similar to the one have shown promising antimicrobial properties. For example, thiazole derivatives have been evaluated for their effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 31.25 µg/mL . The structural features that enhance these properties include the incorporation of hydrophobic groups.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Interaction with DNA : Certain compounds can intercalate with DNA, disrupting replication processes.
  • Modulation of Signaling Pathways : The compound may affect pathways like Hedgehog signaling, which is crucial in cancer development .

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example, a study reported the synthesis of various pyridazine derivatives that were tested for their ability to inhibit cancer cell growth. The results indicated that specific modifications led to enhanced potency against tumor cells .

Structure-Activity Relationship (SAR)

The SAR analysis has been critical in understanding how different structural components influence biological activity. Key findings include:

Structural FeatureEffect on Activity
Methyl substitutions on phenylIncreased cytotoxicity
Presence of thiazole moietyEnhanced antimicrobial properties
Hydroxypyrrolidine groupImproved binding affinity

類似化合物との比較

Comparison with Similar Compounds

Structural Similarity and Shared Scaffolds

The compound shares structural motifs with several pharmacologically active molecules (Table 1):

Compound Key Structural Features Reported Targets/Mechanisms Potency/IC₅₀
Target Compound Pyridazine-piperazine-thiazole-pyrrolidine scaffold; fluorocyclopropane moiety Kinases (hypothesized) Not reported
Dasatinib (BMS-354825) 2-aminothiazole-pyrimidine core; piperazine linker BCR-ABL, Src-family kinases 0.5–5.6 nM (cellular)
Compound 7b Thiazolylphenyl-pyrrolidine-carboxamide; aminoethoxyethoxy chain Focal adhesion kinase (FAK) Not reported
T3D4738 Piperidine-methylphenoxybenzamide Unspecified kinase targets Not reported
  • Pyridazine/Thiazole Cores : The pyridazine and thiazole groups in the target compound are critical for hydrogen bonding with kinase ATP-binding pockets, akin to dasatinib’s thiazole-pyrimidine interactions .
  • Fluorocyclopropane Group: This moiety may enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorinated kinase inhibitors like crizotinib .

Pharmacological and Mechanistic Overlap

  • However, the fluorocyclopropane group could alter selectivity compared to non-fluorinated analogs .
  • Transcriptome Effects : indicates a 20% likelihood of shared gene expression profiles between structurally similar compounds (Tanimoto Coefficient >0.85), suggesting partial overlap in downstream signaling with dasatinib or FAK inhibitors like 7b .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Backbone Similarity : QSAR models () emphasize the importance of shared backbones (e.g., pyrrolidine-carboxamide, thiazole) for predicting inhibition efficiency. The target compound’s pyrrolidine and thiazole groups align with high-accuracy QSAR requirements .
  • Fluorine Impact: The 1-fluorocyclopropanecarbonyl group may improve membrane permeability and target binding affinity, as fluorination is known to enhance lipophilicity and metabolic stability in kinase inhibitors .

Key Research Findings and Contradictions

Structural Similarity ≠ Guaranteed Mechanism Overlap :

  • While OA and HG () show identical mechanisms due to scaffold similarity, highlights that only 20% of structurally similar compounds (TC >0.85) exhibit congruent gene expression profiles. This suggests the target compound’s fluorocyclopropane and hydroxyphenyl groups may introduce divergent biological effects despite core similarities .

Role of Fluorination: Fluorinated analogs often exhibit enhanced pharmacokinetics but risk off-target effects. For example, dasatinib’s non-fluorinated structure achieves nanomolar potency, while fluorinated kinase inhibitors like alectinib show altered selectivity profiles .

QSAR Limitations :

  • QSAR models require structurally homogeneous datasets (), but the target compound’s complexity (e.g., multiple aromatic systems, fluorinated groups) may reduce prediction accuracy unless validated against analogs like 7b or T3D4738 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。